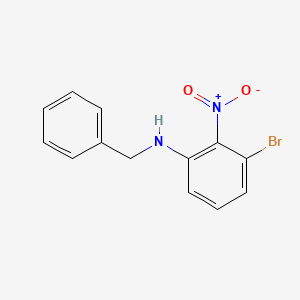

N-Benzyl-3-bromo-2-nitroaniline

Description

Properties

CAS No. |

920285-21-8 |

|---|---|

Molecular Formula |

C13H11BrN2O2 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

N-benzyl-3-bromo-2-nitroaniline |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-7-4-8-12(13(11)16(17)18)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI Key |

BAJJMCJCOGOAII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The fluorine atom in CID 126494511 enhances electron-withdrawing effects at the 5-position, which may alter regioselectivity in further functionalization compared to the fluorine-free benzyl analog.

Hypothetical Comparisons with Other Analogs

- Alkyl vs. Aryl Substituents : Ethyl groups would offer intermediate steric bulk between methyl and benzyl, while aryl groups (e.g., phenyl) might further increase π-π stacking interactions.

- Halogen Variations : Replacing bromine with chlorine or iodine would alter electronegativity and bond strength, impacting reaction kinetics.

Q & A

Basic: What are the standard synthetic routes for preparing N-Benzyl-3-bromo-2-nitroaniline?

Answer:

The compound can be synthesized via sequential functionalization of aniline derivatives. A typical route involves:

Bromination : Introduce bromine at the meta-position of 2-nitroaniline using bromine in acetic acid or HBr/H₂O₂ under controlled conditions .

N-Benzylation : React the brominated intermediate (3-bromo-2-nitroaniline) with benzyl chloride or benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF. Monitor reaction progress via TLC to avoid over-alkylation .

Key Considerations : Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials .

Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?

Answer:

Regioselectivity in brominating 2-nitroaniline is influenced by electronic effects. The nitro group directs bromine to the meta-position, but competing para-substitution may occur. To enhance meta-selectivity:

- Use low-temperature conditions (0–5°C) to slow reaction kinetics and favor thermodynamic control .

- Employ Lewis acid catalysts (e.g., FeBr₃) to stabilize the transition state for meta-bromination .

Validation : Confirm regiochemistry via ¹H NMR (observe coupling patterns) and single-crystal X-ray diffraction .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; nitro group deshields adjacent protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀BrN₂O₂) and isotopic patterns for bromine .

- Melting Point Analysis : Compare with literature values (e.g., 137–141°C for analogous bromo-nitroanilines) .

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies may arise from polymorphism or residual solvents.

Recrystallization : Test multiple solvents (e.g., ethanol vs. dichloromethane/hexane) to isolate different crystalline forms .

Thermogravimetric Analysis (TGA) : Rule out solvent retention by measuring weight loss upon heating .

Cross-Validate : Compare NMR shifts with computationally predicted values (DFT calculations) .

Basic: What are the primary applications of this compound in academic research?

Answer:

The compound serves as:

- A precursor for synthesizing heterocycles (e.g., benzimidazoles or indoles) via Ullmann coupling or Buchwald-Hartwig amination .

- A substrate for studying nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-withdrawing nitro and bromine groups .

Advanced: How to optimize catalytic cross-coupling reactions involving the bromine substituent?

Answer:

For Suzuki-Miyaura or Heck couplings:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for hindered aryl bromides .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Kinetic Monitoring : Track reaction progress via GC-MS or in situ IR to identify dehalogenation side reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (potential irritant) .

- Storage : Keep in a dark, cool environment (2–8°C) to prevent nitro group decomposition .

Advanced: How to address solubility limitations in polar solvents?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution .

- Co-solvent Systems : Use DMSO/water mixtures or ionic liquids to enhance dissolution .

Basic: What computational tools aid in predicting reactivity or crystal packing?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- SHELX Suite : Refine X-ray crystallographic data to resolve molecular geometry and intermolecular interactions .

Advanced: How to design a kinetic study for nitro-group reduction in this compound?

Answer:

- Conditions : Use H₂/Pd-C or Zn/HCl under varying temperatures (25–60°C).

- Analytical Methods : Monitor nitro-to-amine conversion via UV-Vis (λ = 400–450 nm for nitro absorbance) .

- Rate Law Determination : Fit data to pseudo-first-order kinetics; assess activation energy via Arrhenius plots .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitroaromatics .

- Recrystallization : Ethanol/water yields high-purity crystals (≥97% by HPLC) .

Advanced: How to evaluate photostability under UV irradiation?

Answer:

- Experimental Setup : Expose solid and solution phases to UV light (254 nm) in a photoreactor.

- Degradation Analysis : Quantify decomposition via HPLC-MS; identify photoproducts (e.g., debrominated or denitrated derivatives) .

Basic: What are common byproducts in the synthesis of this compound?

Answer:

- Di-brominated analogs : Formed due to excess brominating agent.

- N-Benzyl Over-Alkylation : Detectable via ESI-MS as [M+91]⁺ (additional benzyl group) .

Advanced: How to design a green chemistry route for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.